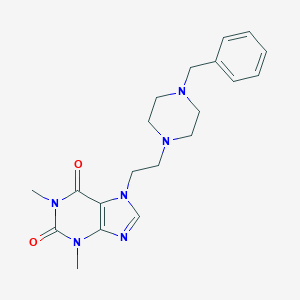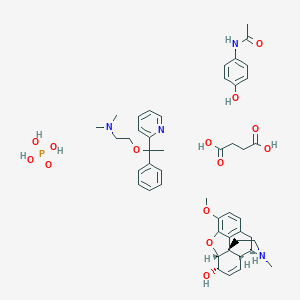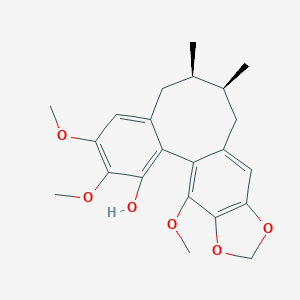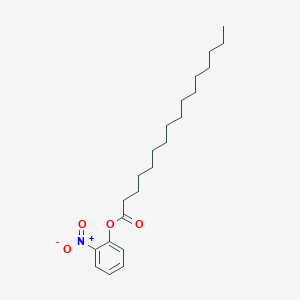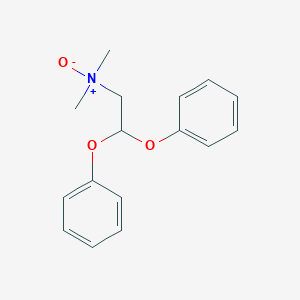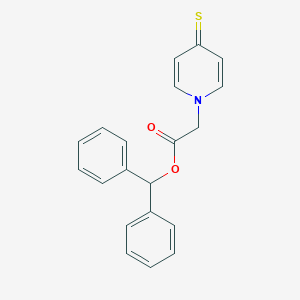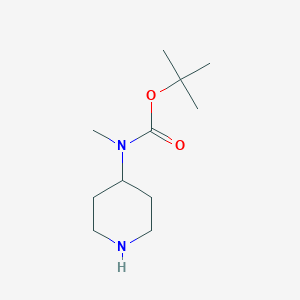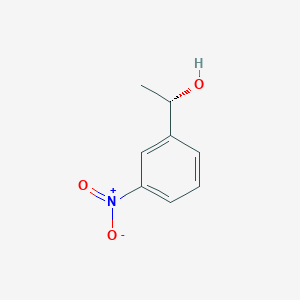
(S)-1-(3-硝基苯基)乙醇
描述
(S)-1-(3-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(3-nitrophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(3-nitrophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
ATP中立体化学的研究:与(S)-1-(3-硝基苯基)乙醇相关的化合物的合成和绝对立体化学,特别是(S)-1-(2-硝基苯基)乙醇,已被用来研究腺苷三磷酸(ATP)的立体化学 (Corrie et al., 1992)。
与二级脂环胺的反应:研究表明,S-4-硝基苯基4-取代硫代苯甲酸酯与水乙醇中的二级脂环胺反应遵循一个逐步机制,通过一个带电离子的四面体中间体 (Castro et al., 2003)。
吡啶解作用机制:S-4-硝基苯基4-取代硫代苯甲酸酯在水乙醇中的吡啶解作用涉及一个带电离子的四面体中间体的形成 (Castro et al., 2004)。
转化为酯:1-(2-硝基苯基)乙醇的邻位异构体可以转化为单甲基磷酸酯和ATP的β-磷酸的1-(2-硝基苯基)乙酯 (Corrie, 1996)。
酶催化水解和生物生产:使用巴氏杆菌酶显著提高了相关化合物的生物生产的对映选择性 (Liu et al., 2014)。
神经元膜的物理性质:乙醇在突触小体质膜囊的跨双层结构域内具有选择性的液化作用,这可能解释了其一些全身麻醉作用 (Bae et al., 2005)。
催化活性复合物的形成:乙醇促进HPNPP与Zn2+的结合,形成一个催化活性复合物 (Liu et al., 2007)。
二氢衍生物和烯丙基的形成:乙基2-氰基-3-(2-甲氧基-5-硝基苯基)丙烯酸酯在热乙醇中与三乙胺接触会高产率地形成二氢衍生物和烯丙基 (Harisha et al., 2016)。
光化学反应机制:2-硝基苯甲醇通过双质子转移形成2-硝基氧化水合物,产生约60%的2-硝基苯甲醛和2-硝基苯乙酮的量子产率 (Gáplovský等人,2005)。
超声波对反应速率的影响:超声波增加了在水乙醇中碱催化的4-硝基苯乙酸酯水解的反应速率,与溶质-溶剂相互作用的扰动有关 (Salmar et al., 2006)。
氧杂环化合物的形成:2-(4-硝基苯基)环氧乙烷氨基衍生物可以形成氧杂环化合物,如1,3-噁唑烷-2-酮,1,3-噁唑烷和吗啉-2,3-二酮 (Palchikov, 2015)。
属性
IUPAC Name |
(1S)-1-(3-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAVXDUWMFCK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B12753.png)
